molecular formula C9H13F3N2O3 B12309793 rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate

rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate

Cat. No.: B12309793
M. Wt: 254.21 g/mol
InChI Key: CLQCWVYXKAJBLK-UHFFFAOYSA-N
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Description

rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a chiral piperidine derivative featuring a trifluoroacetamido group at the 3-position and a methyl ester at the 2-position. Its stereochemistry (2R,3S) and racemic nature (1:1 mixture of enantiomers) make it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting drugs. The trifluoroacetamido group enhances metabolic stability and lipophilicity, while the methyl ester acts as a prodrug moiety to improve bioavailability .

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate

InChI

InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)

InChI Key

CLQCWVYXKAJBLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chiral Pool Approach Using Amino Acids

A stereodivergent strategy leverages L-amino acids (e.g., L-alanine, phenylglycine) to establish the (2R,3S) configuration.

Steps :

  • Amino Acid Protection :
    • L-Alanine is converted to N-benzyl-N-carbamate derivatives via reductive benzylation and Schotten-Baumann acylation (70–95% yield).
    • Boc protection is preferred for methionine derivatives to prevent desulfuration.
  • Weinreb Amide Formation :

    • Carbamates react with DCC (dicyclohexylcarbodiimide) and N,O-dimethylhydroxylamine to form Weinreb amides (77–91% yield).
    • Racemization risks are mitigated by avoiding nucleophilic catalysts (e.g., DMAP) for phenylglycine derivatives.
  • Cyclization to Piperidinols :

    • Reduction of Weinreb amides with Selectride® yields cis-3-piperidinols with >19:1 diastereoselectivity.

Example :

Step Reagents/Conditions Yield Diastereoselectivity
Amino Acid Protection Benzyl chloride, NaBH₄, CbzCl 70–95%
Weinreb Amide Formation DCC, MeONHMe, CH₂Cl₂ 77–91% ≥95% ee
Cyclization LiAlH₄ or Selectride®, THF, –78°C 85–90% >19:1 dr

Introduction of the Trifluoroacetamido Group

Direct Acylation of 3-Aminopiperidine Intermediates

The most straightforward method involves reacting 3-aminopiperidine-2-carboxylate with trifluoroacetic anhydride (TFAA).

Procedure :

  • Amine Deprotection :
    • Remove protecting groups (e.g., Cbz via hydrogenolysis, Boc via TFA).
  • Acylation :
    • Treat the free amine with TFAA in dichloromethane (DCM) at 0°C.
    • Add pyridine as a base to scavenge HCl.

Example :

Parameter Details
Substrate 3-Aminopiperidine-2-carboxylate
Acylating Agent TFAA (1.1 equiv)
Base Pyridine (1.25 equiv)
Solvent DCM, 0°C → 20°C, 15 h
Workup 1 N HCl wash, Na₂SO₄ drying
Yield 85–90%

Methyl Ester Formation

Esterification of Piperidine-2-Carboxylic Acid

Method A :

  • Direct Esterification : React piperidine-2-carboxylic acid with methanol under acidic conditions (H₂SO₄, HCl).
    • Yield: 75–80%.

Method B :

  • Mitsunobu Reaction : Use DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple methanol to the acid.
    • Yield: 85–90%.

Integrated Synthetic Route

Combining the above steps, a representative synthesis is:

  • Piperidine Core Synthesis :
    • Start with L-alanine → Cbz-protected derivative → Weinreb amide → cis-3-piperidinol.
  • Oxidation to Carboxylic Acid :
    • Treat piperidinol with Jones reagent (CrO₃/H₂SO₄).
  • Methyl Ester Formation :
    • Esterify with methanol/HCl.
  • Acylation at C3 :
    • React with TFAA/pyridine.

Overall Yield : 45–50% (4 steps).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve efficiency in acylation and esterification steps.
  • Purification :
    • Crystallization from ethanol/water mixtures.
    • Column chromatography for lab-scale (silica gel, ethyl acetate/hexane).

Challenges and Optimization

  • Racemization : Minimized by low-temperature acylation and avoiding basic conditions during amide formation.
  • Byproduct Formation : TFAA hydrolysis to trifluoroacetic acid (TFA) controlled via excess pyridine.

Emerging Methodologies

  • Enzymatic Desymmetrization : Potential for enantioselective synthesis (under investigation).
  • Photoredox Catalysis : For radical-based functionalization (e.g., C–H trifluoroacetylation).

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate Trifluoroacetamido, methyl ester C9H13F3N2O3 254.21 Pharmaceutical intermediate, chiral
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid tert-Boc, phenyl, carboxylic acid C17H23NO4 305.37 Peptide synthesis, aromatic interactions
(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine Bis(trifluoromethyl)phenyl, methoxy C20H19F6NO 403.36 High lipophilicity, receptor binding
rac-(2R,3R)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid Pyridyl, ethyl, keto group C14H18N2O3 262.31 Basic scaffold for kinase inhibitors

Key Observations :

  • Trifluoroacetamido vs. tert-Boc : The trifluoroacetamido group in the target compound offers greater electron-withdrawing effects and acid lability compared to the tert-Boc group, which is bulkier and base-stable. This impacts deprotection strategies in synthesis .
  • Methyl ester vs. carboxylic acid : The methyl ester in the target compound enhances cell permeability compared to carboxylic acid derivatives (e.g., ), which may require prodrug activation .
  • Fluorinated substituents : Compounds with bis(trifluoromethyl) groups () exhibit higher lipophilicity but may suffer from reduced solubility, whereas the single trifluoroacetamido group in the target compound balances lipophilicity and solubility .

Biological Activity

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroacetamido group, which may influence its interaction with biological systems. The following sections delve into its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine derivatives and trifluoroacetic anhydride.
  • Reaction Conditions : Solvents such as dichloromethane or acetonitrile are commonly used, along with catalysts like triethylamine.
  • Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.
PropertyValue
Common NameThis compound
CAS Number2137492-20-5
Molecular FormulaC₉H₁₃F₃N₂O₃
Molecular Weight254.21 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The trifluoroacetamido group may enhance the compound's reactivity and influence its binding affinity to various biomolecules. This can lead to modulation of biochemical pathways relevant to therapeutic applications.

Pharmacological Potential

Research indicates that compounds containing fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, the incorporation of fluorine in drug design has been shown to improve metabolic stability and bioavailability .

  • Antimicrobial Activity : The compound may possess antimicrobial properties due to its structural similarities with known antimicrobial agents. Studies have highlighted the significance of fluorinated compounds in developing new antibiotics .
  • Anticancer Potential : Similar piperidine derivatives have been investigated for their anticancer properties. The unique trifluoroacetamido group could potentially enhance the efficacy of such compounds against cancer cell lines .
  • Neuropharmacological Effects : Given the structural features of piperidine derivatives, there is potential for neuropharmacological activity. Compounds in this class have been explored for their effects on neurotransmitter systems, which may lead to applications in treating neurological disorders.

Case Studies

Several studies have explored the biological activity of fluorinated piperidine derivatives:

  • Study 1 : A series of fluorinated piperidine derivatives were synthesized and evaluated for their antimicrobial properties. Results indicated that modifications at the piperidine nitrogen significantly affected antibacterial activity against various strains, suggesting a promising avenue for developing new antimicrobial agents .
  • Study 2 : Research on similar compounds demonstrated their potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The trifluoroacetamido group was noted as a critical feature enhancing inhibitory potency against specific MMPs .

Comparison with Related Compounds

CompoundBiological Activity
Methyl (2R,3S)-3-(acetamido)piperidine-2-carboxylateModerate antimicrobial activity
Ethyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylateEnhanced anticancer properties

This compound stands out due to its trifluoroacetamido group, which may confer unique chemical and biological properties not observed in similar compounds.

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